(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20148395
InChI: InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
SMILES:
Molecular Formula: C7H11BrCl2N2
Molecular Weight: 273.98 g/mol

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride

CAS No.:

VCID: VC20148395

Molecular Formula: C7H11BrCl2N2

Molecular Weight: 273.98 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride -

Description

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is a chiral amine compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. This compound features a brominated pyridine ring, which is crucial for its reactivity and interactions with biological targets. The presence of the bromine atom enhances the compound's ability to bind to specific enzymes and receptors, modulating biological responses.

Biological Activity and Mechanism of Action

(S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride is of interest in medicinal chemistry due to its potential to interact with specific biological targets such as receptors and enzymes. The bromine atom and the ethanamine side chain facilitate binding to active sites, modulating biological responses. Research suggests that it may act as an inhibitor or modulator in various biochemical pathways, potentially affecting neurotransmitter systems or enzyme activities.

Synthesis and Applications

The synthesis of (S)-1-(6-Bromopyridin-3-yl)ethanamine typically involves multiple steps, including the reduction of corresponding precursors or direct alkylation reactions. The compound is often used as an intermediate in organic synthesis and has potential applications in drug development.

Data Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Unique Features
(S)-1-(6-Bromopyridin-3-yl)ethanamine hydrochlorideC7H10BrClN2237.52Bromine at 6-position, (S)-configuration
(S)-1-(5-Bromopyridin-3-yl)ethan-1-amine dihydrochlorideC7H10BrCl2N2273.98Bromine at 5-position, dihydrochloride salt
1-(6-Bromopyridin-2-yl)ethan-1-amine dihydrochlorideC7H11BrCl2N2273.98Bromine at 2-position, dihydrochloride salt

Research Findings and Future Directions

Research on (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride highlights its potential in medicinal chemistry, particularly in drug development and as a pharmacological agent. Further studies are needed to fully elucidate its mechanisms of action and therapeutic potential. The compound's ability to interact with specific biological targets makes it a promising candidate for modulating various biochemical pathways.

Product Name (S)-1-(6-Bromopyridin-3-yl)ethanamine dihydrochloride
Molecular Formula C7H11BrCl2N2
Molecular Weight 273.98 g/mol
IUPAC Name (1S)-1-(6-bromopyridin-3-yl)ethanamine;dihydrochloride
Standard InChI InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-7(8)10-4-6;;/h2-5H,9H2,1H3;2*1H/t5-;;/m0../s1
Standard InChIKey SIZDCZLAICMTBV-XRIGFGBMSA-N
Isomeric SMILES C[C@@H](C1=CN=C(C=C1)Br)N.Cl.Cl
Canonical SMILES CC(C1=CN=C(C=C1)Br)N.Cl.Cl
PubChem Compound 154725117
Last Modified Aug 15 2024

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